

Potency comparison of Atractyloside potassium salt vs Carboxyatractyloside

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: Atractyloside potassium salt

Cat. No.: B1233936

Get Quote

Potency Comparison: Atractyloside Potassium Salt vs. Carboxyatractyloside

Content Type: Technical Comparison Guide Audience: Researchers, Bioenergetics Specialists, and Drug Discovery Scientists[1][2][3]

Executive Summary: The "Locking" Distinction[2][3]

In mitochondrial research, Atractyloside (ATR) and Carboxyatractyloside (CAT) are often discussed interchangeably as Adenine Nucleotide Translocator (ANT) inhibitors.[1][2][3] However, they are not functional equivalents.[1][2]

While both compounds lock the ANT in the cytoplasmic-open state (

-state), the critical distinction lies in reversibility.[1][2] ATR is a competitive inhibitor that can be displaced by high concentrations of Adenine Nucleotides (ADP/ATP).[1][2] CAT is a high-affinity, functionally non-competitive inhibitor that forms a quasi-irreversible complex with ANT.[1][2]

Selection Heuristic:

- Use Atractyloside (ATR) when you need to study competitive binding kinetics or require a reversible trigger for mitochondrial permeability transition pore (mPTP) opening.[1][2][3]
- Use Carboxyatractyloside (CAT) when you require absolute blockade of ANT, structural immobilization for crystallography, or inhibition that persists in the presence of high cytosolic ADP.[1][2][3]

Chemical & Mechanistic Deep Dive

Structural Basis of Potency

Both compounds are diterpenoid glycosides derived from *Atractylis gummifera* (and *Xanthium* species).[1][2][3] The structural difference dictates their binding affinity.[2]

Feature	Atractyloside (ATR)	Carboxyatractyloside (CAT)
Core Structure	Diterpene (Atractyligenin) + Glucose + 2 Sulfates	Diterpene + Glucose + 2 Sulfates + Extra Carboxyl Group
Key Modification	Isovaleric acid ester at C2'	Additional carboxyl group at C4 of the diterpene core
Charge Density	High (2 Sulfates + 1 Carboxyl)	Very High (2 Sulfates + 2 Carboxyls)
Solubility	High (esp.[1][2] as Potassium Salt)	High

Mechanistic Insight: The additional carboxyl group in CAT interacts with cationic residues (likely Arg/Lys) deep within the ANT binding pocket.[1][2] This extra anchor point reduces the dissociation rate (

) significantly compared to ATR, leading to the "tight-binding" phenotype.[1][2]

Binding Kinetics & Inhibition Type[2]

The most common error in experimental design is assuming ATR inhibition is absolute.[2]

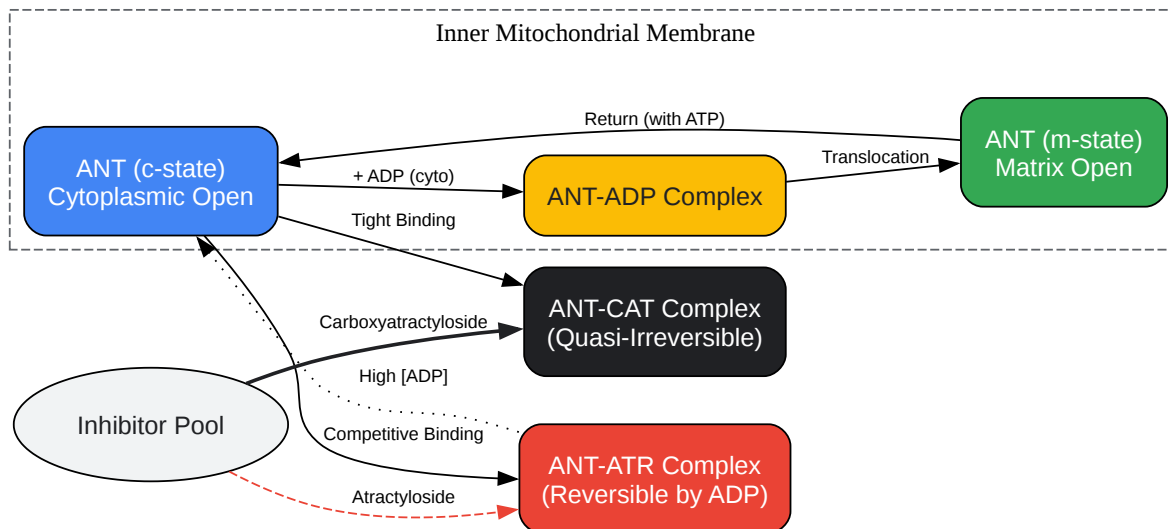
- Atractyloside (ATR):
 - Type: Competitive Inhibitor.[1][2][3]
 - (Dissociation Constant):
100 – 450 nM (varies by tissue/species).[1][2][3]
 - Behavior: ATR competes with ADP for the binding site.[1][2][3][4][5] If
is high (e.g., > 1-5 mM), ATR is displaced, and transport resumes.[1][2]
- Carboxyatractyloside (CAT):
 - Type: Functionally Non-Competitive (Tight-binding).[1][2]
 - (Dissociation Constant):
5 – 20 nM.[1][2][3]
 - Behavior: CAT binds with such high affinity that physiological or experimental concentrations of ADP cannot displace it.[1][2] It effectively titrates the carrier mole-for-mole.[1][2]

Visualization: ANT Conformation Locking

The following diagram illustrates the mechanism where both inhibitors lock the ANT in the

-state, preventing the transition to the matrix-open (

-state) required for nucleotide exchange.[1][2][3]



[Click to download full resolution via product page](#)

Caption: ANT cycling mechanism showing the competitive blockade by ATR (reversible) versus the tight-binding blockade by CAT (irreversible).

Experimental Decision Matrix

Application	Recommended Compound	Rationale
Mitochondrial Swelling (mPTP)	ATR	ATR induces mPTP opening by locking ANT in the c-state, but its lower affinity allows for modulation. [1] [2] It is the standard inducer for Calcium Retention Capacity (CRC) assays. [1] [2]
Respiration Inhibition (Oxygraphy)	CAT	To calculate "Leak" respiration, you must ensure 100% ANT inhibition. [1] [2] [3] CAT guarantees no ADP enters, regardless of residual nucleotides. [1] [2]
Structural Biology (Crystallography)	CAT	Stabilizes the protein-inhibitor complex for long durations during purification and crystallization. [1] [2] [3]
Cell Permeabilization Assays	CAT	In permeabilized cells, local ADP concentrations can fluctuate. [1] [2] [3] CAT ensures consistent inhibition data. [1] [2]
Displacement Studies	ATR	If you are screening novel ANT ligands, use ATR. [1] [2] [3] You can measure the ability of your novel compound to displace radiolabeled ATR. [2]

Detailed Protocols

Protocol A: Calcium Retention Capacity (CRC) Assay

Purpose: To measure the resistance of mitochondria to calcium-induced mPTP opening using ATR as a sensitizer.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Reagents:

- Isolation Buffer: 250 mM Sucrose, 10 mM Tris-MOPS, 1 mM EGTA, pH 7.4.[1][2][3]
- Experimental Buffer: 125 mM KCl, 20 mM HEPES, 2 mM
 , 1 mM
 , 5 mM Glutamate/Malate.[1][2][3] No EGTA.[1][2]
- Calcium Green-5N: 1
 M final concentration.[1][2][3]
- **Attractyloside Potassium Salt:** Prepare 5 mM stock in water.[1][2][3]

Workflow:

- Isolation: Isolate liver or heart mitochondria (differential centrifugation).[1][2][3] Keep on ice.
- Suspension: Resuspend mitochondria (0.5 mg/mL) in Experimental Buffer containing Calcium Green-5N.
- Sensitization: Add ATR (10 - 50
 M). Incubate for 2 minutes.
 - Note: Using CAT here often opens the pore immediately or makes the mitochondria too sensitive to measure calcium pulses effectively.[1][2] ATR allows a "titrated" sensitivity.[1][2]
- Pulsing: Inject
 pulses (e.g., 10
 M) every 2 minutes.
- Detection: Monitor fluorescence (Ex 506 nm / Em 532 nm). Sudden fluorescence spike indicates mPTP opening (calcium release).[1][2]

Protocol B: Determining "Leak" Respiration (Oxygraphy)

Purpose: To measure non-phosphorylating respiration (proton leak) by fully inhibiting ATP synthesis.^{[1][2]}

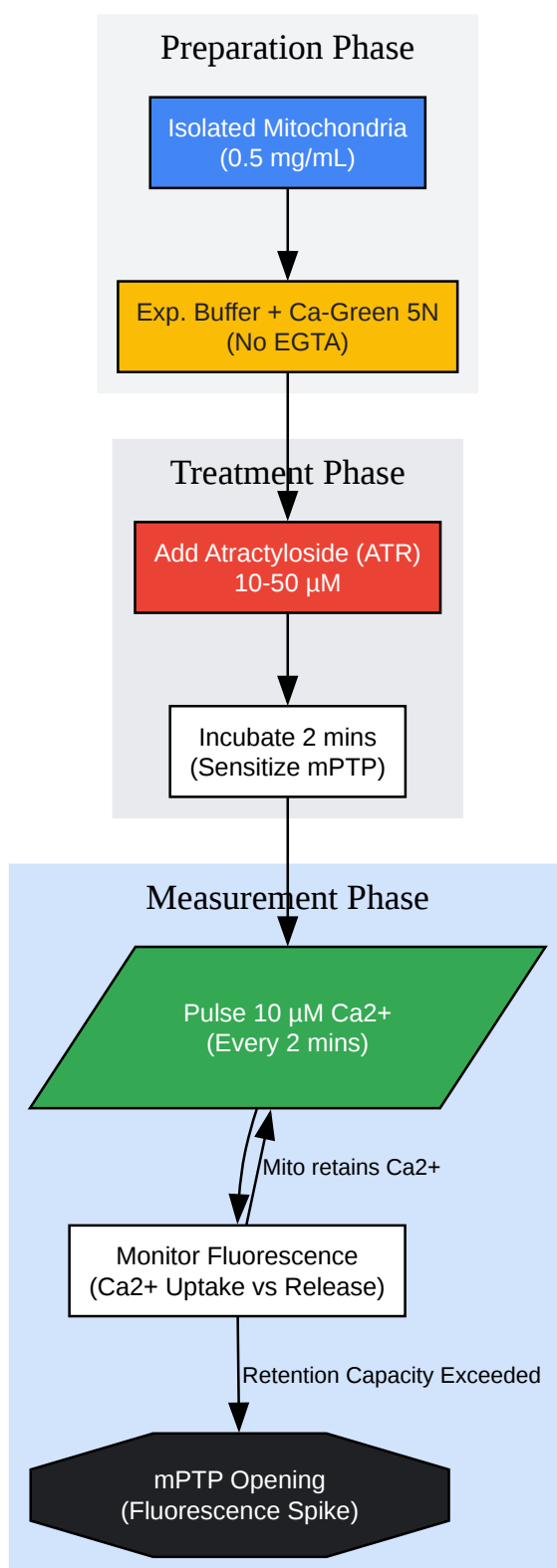
Reagents:

- Carboxyatractyloside (CAT): Prepare 1 mM stock in DMSO or water.^{[1][2][3]}
- High-Resolution Respirometer (e.g., Oroboros or Seahorse).^{[1][2][3]}

Workflow:

- Baseline: Establish State 3 respiration (Mitochondria + Substrates + ADP).^{[1][2][3]}
- Inhibition: Titrate CAT (1 - 5 M).
 - Expert Tip: Unlike Oligomycin (which inhibits ATP Synthase), CAT inhibits the ANT.^{[1][2]} If you use ATR here, high ADP (added in step 1) might compete, leading to incomplete inhibition and an overestimation of leak respiration.^{[1][2]} CAT prevents this error.
- Verification: Respiration should drop to State 4 (Leak) levels immediately.^{[1][2][3]}

Visualization: Experimental Workflow (CRC Assay)



[Click to download full resolution via product page](#)

Caption: Step-by-step workflow for Calcium Retention Capacity assay using ATR as a sensitizer.

Safety & Handling (Crucial)

- Toxicity: Both compounds are highly toxic (LD50 in mice is low).[1][2][3] CAT is roughly 10-20x more lethal in vivo than ATR due to its resistance to metabolic displacement.[1][2]
- Handling: Wear gloves and a mask.[1][2][3] Weigh powders in a fume hood.
- Stability:
 - ATR Potassium Salt: Highly stable at -20°C. Soluble in water (~20 mg/mL).[1][2][3]
 - CAT: Often supplied as a salt or free acid.[1][2][3] Check the specific CoA; some forms are hygroscopic.[2]
- Contamination Warning: Commercial ATR preparations can sometimes be contaminated with small amounts of CAT.[1][2][3] Since CAT is much more potent, even trace contamination can skew kinetic data.[1][2] Always purchase from reputable suppliers with high purity (>98%) certification.[1][2]

References

- Vignais, P. V., et al. (1973). "Interaction of ADP, Atractyloside, and Carboxyatractyloside with the Mitochondrial Adenine Nucleotide Translocator." [1][2][3] *Biochemistry*. [Link\[1\]\[2\]](#)
- Klingenberg, M. (2008). "The ADP and ATP transport in mitochondria and its carrier." [1][2][3] *Biochimica et Biophysica Acta (BBA) - Biomembranes*. [Link\[1\]\[2\]](#)
- Pebay-Peyroula, E., et al. (2003). "Structure of mitochondrial ADP/ATP carrier in complex with carboxyatractyloside." [1][2][3] *Nature*. [1][2] [Link\[1\]\[2\]](#)
- Luciani, S., et al. (1971). "The binding of atractyloside and carboxyatractyloside to mitochondria in relation to the inhibition of the ADP translocation." [2][3] *FEBS Letters*. [Link\[1\]\[2\]](#)

- Halestrap, A. P., et al. (2002). "The permeability transition pore complex: another view." [1][2][3] Biochimie. [Link\[1\]\[2\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. Atractyloside - Wikipedia \[en.wikipedia.org\]](#)
- [2. Carboxyatractyloside - Wikipedia \[en.wikipedia.org\]](#)
- [3. Adenine nucleotide translocator - Wikipedia \[en.wikipedia.org\]](#)
- [4. The binding of atractylate and carboxy-atractylate to mitochondria - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [5. taylorandfrancis.com \[taylorandfrancis.com\]](#)
- To cite this document: BenchChem. [Potency comparison of Atractyloside potassium salt vs Carboxyatractyloside]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1233936/docs#potency-comparison-of-atractyloside-potassium-salt-vs-carboxyatractyloside\]](https://www.benchchem.com/product/b1233936/docs#potency-comparison-of-atractyloside-potassium-salt-vs-carboxyatractyloside)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)